molecular formula C14H9ClO3 B581553 4-Chloro-3-(4-formylphenyl)benzoic acid CAS No. 1261921-72-5

4-Chloro-3-(4-formylphenyl)benzoic acid

Cat. No.: B581553
CAS No.: 1261921-72-5
M. Wt: 260.673
InChI Key: XFSNYZOUSWRPPL-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 3-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a chloro-substituted benzene derivative reacts with a formyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Chloro-3-(4-carboxyphenyl)benzoic acid.

    Reduction: 4-Chloro-3-(4-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(4-formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(4-carboxyphenyl)benzoic acid
  • 4-Chloro-3-(4-hydroxyphenyl)benzoic acid
  • 3-(4-Formylphenyl)benzoic acid

Uniqueness

4-Chloro-3-(4-formylphenyl)benzoic acid is unique due to the presence of both a chloro and a formyl group on the benzoic acid structure. This combination of functional groups allows for a diverse range of chemical reactions and potential applications. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

4-chloro-3-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSNYZOUSWRPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688921
Record name 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-72-5
Record name 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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